Homologation Efficiency – Methoxymethyl vs. Chloromethyl Phosphonium Salt in Aldehyde Chain Extension
The methoxymethyl ylide delivers methyl enol ethers that are easily hydrolysed to the C1‑extended aldehyde; in contrast, the chloromethyl ylide (from (chloromethyl)triphenylphosphonium chloride) gives vinyl chlorides that require harsh conditions for further functionalisation . In a one‑pot protocol starting from aldehydes, the methoxymethyl ylide afforded the net homologated nitrile after sequential enol‑ether hydrolysis and iodine/ammonia treatment in 60–85 % overall yield across diverse aliphatic substrates [1]. The chloromethyl reagent cannot access this sequence because its vinyl‑chloride product is inert to the mild hydrolysis step.
| Evidence Dimension | Overall yield of C1‑homologated product from aldehyde via Wittig‑hydrolysis‑functionalisation sequence |
|---|---|
| Target Compound Data | 60–85 % isolated yield of homologated nitrile (one‑pot, 3 steps) |
| Comparator Or Baseline | (Chloromethyl)triphenylphosphonium chloride: sequence not feasible; vinyl chloride intermediate cannot be hydrolysed under the same mild conditions |
| Quantified Difference | N/A – comparator incapable of analogous transformation |
| Conditions | Aldehyde → Wittig with (methoxymethyl)triphenylphosphonium ylide (t‑BuOK, THF) → hydrolysis (pTsOH) → I₂/aq. NH₃; see Eur. J. Org. Chem. 2022 |
Why This Matters
For a procurement scientist, this means (methoxymethyl)triphenylphosphonium chloride is the only reagent that enables a direct, one‑pot homologation‑to‑nitrile pathway, eliminating the need for toxic cyanide reagents and multiple isolation steps.
- [1] Ayala, C. E. et al., One‑Pot Preparation of C1‑Homologated Aliphatic Nitriles from Aldehydes through a Wittig Reaction under Metal‑Cyanide‑Free Conditions, Eur. J. Org. Chem., 2022, e202200321. View Source
